molecular formula C17H17FN2O3S B2399250 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide CAS No. 955673-03-7

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide

Cat. No. B2399250
CAS RN: 955673-03-7
M. Wt: 348.39
InChI Key: JSQMBGQXPBAVIK-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as HFI-419 and has shown promising results in various studies.

Scientific Research Applications

Copper-Catalyzed Radical-Promoted Aminocyclization

The copper-catalyzed radical aminoarylation of acrylamide with N-fluorobenzenesulfonimide demonstrates the utility of this compound in facilitating the construction of isoquinoline-1,3-diones. Utilizing N-fluorobenzenesulfonimide as the amination agent, this approach highlights its application in synthetic organic chemistry for the development of complex molecular structures through radical addition and cyclization pathways. This method is characterized by its moderate to good yields and is supported by mechanistic studies and DFT calculations, underscoring the reaction's efficiency and its relevance in the synthesis of isoquinoline derivatives (Xiao-Feng Xia et al., 2016).

Asymmetric Synthesis of 3'-fluorothalidomide

Enantiodivergent electrophilic fluorination using a combination of cinchona alkaloids and N-fluorobenzenesulfonimide as key reagents led to the successful synthesis of enantiomerically pure 3'-fluorothalidomide. This synthesis showcases the application of N-fluorobenzenesulfonimide in achieving precise enantiocontrol, offering access to both mirror images of 3'-fluorothalidomide through strategic choice of additives. This work not only expands the repertoire of fluorination strategies but also emphasizes the role of N-fluorobenzenesulfonimide in the preparation of clinically relevant compounds (Takeshi Yamamoto et al., 2011).

Synthesis and Antimicrobial Study of Novel Sulfonamide Derivatives

The synthesis of a novel sulfonamide derivative, 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide, and its subsequent analysis for antimicrobial activity highlights the application of sulfonamide chemistry in medicinal research. This study revealed significantly higher antimicrobial activity of the synthesized compound compared to its parent compounds, offering insights into the design of new antimicrobial agents. The diverse metal oxinates of this sulfonamide were also prepared, broadening the scope of potential biomedical applications (S. Vanparia et al., 2010).

Exploration of Human Carbonic Anhydrase Inhibitors

Isoquinolinesulfonamides, including derivatives similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide, have been studied for their inhibitory effect on human carbonic anhydrases, showing selectivity towards therapeutically relevant isozymes. The structural elucidation of these compounds bound to carbonic anhydrase II provided detailed insights into their binding modes, offering a foundation for the future design of selective inhibitors targeting cancer-associated and neuronal isoforms. This research underscores the potential of sulfonamide derivatives in therapeutic applications, particularly in the development of targeted cancer therapies (P. Mader et al., 2011).

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12(21)20-8-7-13-5-6-16(9-14(13)11-20)19-24(22,23)17-4-2-3-15(18)10-17/h2-6,9-10,19H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQMBGQXPBAVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide

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